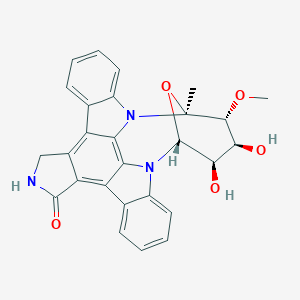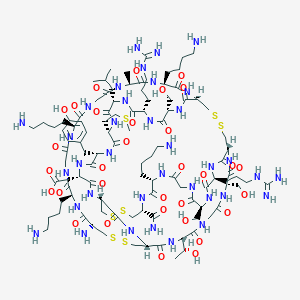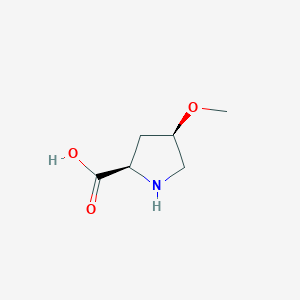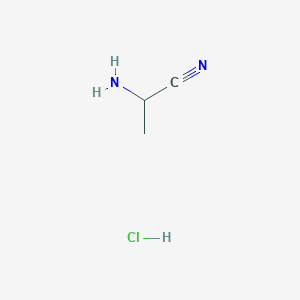![molecular formula C6H11N3S B122131 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine CAS No. 142313-55-1](/img/structure/B122131.png)
2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, 2-(1-Imidazolyl)ethanamine was synthesized from ethyl acrylate by Michael addition with imidazole, followed by hydrazinolysis, the Curtius rearrangement, and hydrolysis, with an overall yield of about 72% . Similarly, the synthesis of 1-methyl-2-(thienyl-2)imidazole involved a general method for methylating 2-R-imidazoles with methyl iodide KOH-dimethoxy ethane . These methods highlight the versatility of imidazole chemistry and the potential for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a related compound, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, was determined using single-crystal X-ray diffraction, and its solid-state transformation was studied through DSC and TGA . These techniques can be applied to determine the molecular structure of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine and to understand its solid-state properties.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. Electrophilic substitution reactions, such as nitration, bromination, acylation, and formylation, typically occur on the imidazole ring or its substituents . Additionally, the compound 1-(methyldithiocarbonyl)imidazole has been used as a thiocarbonyl transfer reagent for the synthesis of substituted thioureas . These reactions are indicative of the reactivity of imidazole derivatives and may be relevant to the chemical behavior of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. For example, the thermodynamic and electrochemical properties of various imidazole-2-thiols have been studied, revealing insights into their oxidation and reduction potentials as well as their pKa values . These properties are crucial for understanding the behavior of these compounds in different environments and could be used to predict the properties of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine.
Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity
- Cu(II) Complexes : Cu(II) complexes of tridentate ligands, including those similar to 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, have been synthesized and evaluated for their DNA binding capabilities and cytotoxicity. These complexes demonstrate significant DNA binding propensity and minor structural changes in calf thymus DNA, indicating potential applications in targeted drug delivery and cancer therapy (Kumar et al., 2012).
Anticonvulsant Activity
- Novel Semicarbazone Derivatives : Semicarbazone derivatives of arylalkylimidazole, which are structurally related to 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, have been synthesized and tested for anticonvulsant activity. These compounds showed promising results in seizure models, indicating potential use in the development of new anticonvulsant drugs (Çalış et al., 2011).
Anticholinesterase Activity
- Tetrazole Derivatives : A study involving the synthesis and evaluation of tetrazole derivatives related to 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine revealed their potential as anticholinesterase agents. These compounds could be explored further for treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Synthesis and Structural Studies
- Chiral and Achiral Imines : Research on the synthesis and properties of new imines and bisimines derived from imidazole-4-carbaldehyde, which is structurally related to 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, has provided insights into the development of novel chiral substances with potential pharmaceutical applications (Pařík & Chlupatý, 2014).
Spontaneous Alkylation and Chemical Transformation
- Alkylation of Methimazole : Studies have shown the spontaneous S-alkylation of methimazole with 1,2-dichloroethane, leading to derivatives such as 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. This research contributes to understanding the chemical transformations and synthetic pathways of related compounds (Štefan et al., 2021).
Antimicrobial and Antioxidant Activity
- New Imidazole-Based Heterocycles : The synthesis of novel imidazole-based heterocycles and their antimicrobial, antioxidant, and cytotoxic evaluations indicate the potential for developing new therapeutic agents (Abdel-Wahab et al., 2011).
Corrosion Inhibition
- Imidazole Derivatives as Corrosion Inhibitors : Halogen-substituted imidazole derivatives have been explored as corrosion inhibitors for mild steel in acidic solutions, demonstrating potential applications in material science and industrial maintenance (Zhang et al., 2015).
Propiedades
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQTALDNNAJHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407109 |
Source


|
| Record name | 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine | |
CAS RN |
142313-55-1 |
Source


|
| Record name | 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)






![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)





